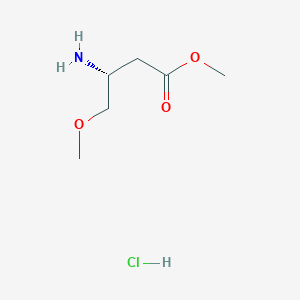

methyl (3R)-3-amino-4-methoxybutanoate hydrochloride

Description

Methyl (3R)-3-amino-4-methoxybutanoate hydrochloride is a chiral β-amino ester hydrochloride derivative characterized by its stereospecific configuration at the C3 position (R-configuration) and a methoxy substituent at the C4 position. This compound is synthesized via multi-step organic reactions, typically involving protection/deprotection strategies and catalytic hydrogenation or acid-mediated cleavage steps. For instance, similar compounds such as (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate (Compound 9) are synthesized using reagents like dibutyl lithium and purified via flash chromatography, achieving yields exceeding 80% . The target compound’s structure is confirmed through analytical techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and high-resolution mass spectrometry (HRMS), with key spectral data including specific chemical shifts (e.g., methoxy protons at δ 3.3–3.5 ppm) and molecular ion peaks .

Its physicochemical properties, such as solubility in polar solvents (e.g., dichloromethane, aqueous NaHCO$_3$) and crystalline hydrochloride salt form, make it suitable for pharmaceutical intermediates or chiral building blocks in asymmetric synthesis. Commercial suppliers, including Hangzhou Kaipeng Biotechnology and Acros Organics, list this compound under CAS numbers such as 1352824-66-8, highlighting its industrial relevance .

Properties

IUPAC Name |

methyl (3R)-3-amino-4-methoxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-9-4-5(7)3-6(8)10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBIVVWVEPACGL-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-methoxybutanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process may involve several steps, including protection and deprotection of functional groups to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to control temperature and pH precisely. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl (3R)-3-amino-4-methoxybutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a carbonyl group.

Reduction: The amino group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Scientific Research Applications

methyl (3R)-3-amino-4-methoxybutanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential role in biochemical pathways.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-methoxybutanoate hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl (3R)-3-amino-4-methoxybutanoate hydrochloride with structurally related β-amino ester hydrochlorides:

Key Research Findings

Stereochemical Influence: The R-configuration in methyl (3R)-3-amino-4-methoxybutanoate HCl enhances its utility in asymmetric synthesis compared to S-configured analogs like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl, which exhibit distinct reactivity in alkylation or acylation reactions .

Substituent Effects : The methoxy group in the target compound improves solubility in organic solvents, whereas bulkier groups (e.g., benzyl in the oxoethyl derivative) reduce reaction rates in cyclization steps .

Yield and Purity : High yields (80–94%) are achieved for the target compound via flash chromatography, surpassing the 50–70% yields typical for more complex derivatives like the benzyl-substituted analog .

Contradictions and Limitations

- reports a 100% yield for methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl, likely due to simplified purification steps, whereas bulkier analogs require laborious separations .

Biological Activity

Methyl (3R)-3-amino-4-methoxybutanoate hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various research studies and reviews.

This compound is an amino acid derivative characterized by the following chemical structure:

- Molecular Formula : C6H14ClN1O3

- Molecular Weight : 179.64 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its role as an amino acid derivative. Research has indicated its potential in various therapeutic applications, including:

- Antimicrobial Activity : Studies have shown that derivatives of amino acids can exhibit broad-spectrum antimicrobial properties. For instance, modifications in the structure, such as the introduction of methoxy groups, have been linked to enhanced activity against Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Some research suggests that amino acid derivatives can influence neuroinflammatory responses and oxidative stress, which are critical in neurodegenerative diseases .

- Metabolic Regulation : Short-chain fatty acids (SCFAs) derived from amino acid metabolism have been associated with metabolic regulation, influencing pathways related to lipid synthesis and adipose tissue function .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluating various cystobactamid analogues demonstrated that structural modifications led to significant variations in minimal inhibitory concentrations (MICs) against bacterial strains. The incorporation of methoxy groups was found to enhance activity against resistant strains like Pseudomonas aeruginosa .

- Table 1 summarizes the MIC values for selected derivatives:

Compound MIC (μg/mL) Activity Against Methyl (3R)-3-amino-4-methoxybutanoate 0.25 E. coli Cystobactamid CN-DM-861 0.5 Pseudomonas aeruginosa Alkyne CN-CC-861 0.1 Broad-spectrum -

Neuroprotective Studies :

- Research involving intraventricular infusion of SCFAs has shown that these compounds can impair social behaviors in animal models, suggesting a potential link between amino acid metabolism and neurological function . The study highlighted that alterations in brain lipid profiles were associated with neuroinflammation.

- Metabolic Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.